molecular formula C7H8BNO2 B14030854 3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL

3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL

Cat. No.: B14030854
M. Wt: 148.96 g/mol
InChI Key: IYGIYALGJBAUMK-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL is a heterocyclic compound that contains both boron and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL typically involves the formation of the oxaborinino ring system followed by the introduction of the pyridin-1-OL moiety. One common synthetic route involves the reaction of a boronic acid derivative with a suitable nitrogen-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol
  • 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
  • 1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin

Uniqueness

3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL is unique due to its specific ring structure that incorporates both boron and nitrogen atoms. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C7H8BNO2

Molecular Weight

148.96 g/mol

IUPAC Name

1-hydroxy-3,4-dihydrooxaborinino[3,4-c]pyridine

InChI

InChI=1S/C7H8BNO2/c10-8-7-5-9-3-1-6(7)2-4-11-8/h1,3,5,10H,2,4H2

InChI Key

IYGIYALGJBAUMK-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CCO1)C=CN=C2)O

Origin of Product

United States

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